1-Demethyl Hydroxy Daunomycinone

Description

Overview of Anthracycline Antibiotics as Pharmacophores

Anthracycline antibiotics, such as the well-known doxorubicin (B1662922) and daunorubicin (B1662515), are produced by various species of Streptomyces bacteria. nih.gov Their primary mechanism of action involves the intercalation of their planar aromatic ring system between the base pairs of DNA, thereby inhibiting DNA replication and transcription and ultimately leading to cancer cell death. nih.gov The aglycone portion of the molecule is crucial for this intercalation, while the attached sugar moieties are believed to influence the drug's solubility, cellular uptake, and interaction with DNA. The inherent cytotoxicity of the anthracycline scaffold has made it a cornerstone of many chemotherapy regimens for decades.

Daunomycinone (B1669838) as a Core Anthracyclinone Scaffold

Daunomycinone is the aglycone of daunorubicin and represents a fundamental building block for a multitude of other anthracycline antibiotics. cdnsciencepub.comresearchgate.net Its chemical structure consists of a tetracyclic quinone framework. The total synthesis of daunomycinone was a significant achievement in organic chemistry and has paved the way for the creation of numerous synthetic and semi-synthetic analogues. cdnsciencepub.comresearchgate.net These efforts are driven by the goal of developing new anthracyclines with improved efficacy and reduced side effects, particularly the dose-limiting cardiotoxicity associated with many drugs in this class.

Contextualizing 1-Demethyl Hydroxy Daunomycinone within Anthracycline Research

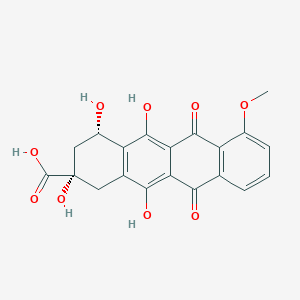

This compound is a specific derivative of the daunomycinone scaffold. Its name indicates two key structural modifications: the removal of a methyl group from the 1-position and the addition of a hydroxyl group. The precise location of this hydroxylation can vary, leading to different isomers. The PubChem database lists a compound with the molecular formula C20H16O9, identified as this compound. nih.gov

The generation of novel anthracyclinone aglycones with altered hydroxylation and methylation patterns is a key area of research. Biosynthetic and enzymatic methods have shown promise in creating such derivatives. For instance, research has demonstrated the production of 1-hydroxy anthracycline antibiotics, such as 1-hydroxy-oxaunomycin, by utilizing mutant strains of Streptomyces that are deficient in daunorubicin production. nih.gov This suggests that the introduction of a hydroxyl group at the 1-position is a feasible biosynthetic modification.

Furthermore, the process of demethylation is a known enzymatic reaction within the broader biosynthesis pathways of anthracyclines. nih.gov Enzymes capable of removing methyl groups from the anthracyclinone core can lead to the formation of novel analogues. The combination of these enzymatic modifications—hydroxylation and demethylation—gives rise to compounds like this compound. The exploration of such derivatives is driven by the hypothesis that these structural changes can modulate the biological activity and pharmacokinetic properties of the parent compound, potentially leading to the development of more effective and safer anticancer agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16O9 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20-/m0/s1 |

InChI Key |

MSXNUXHBNGANKV-LXGOIASLSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)O)O)C(=C3C2=O)O)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)O)O)C(=C3C2=O)O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of 1 Demethyl Hydroxy Daunomycinone

Daunomycinone (B1669838) Aglycone: Core Structure and Stereochemistry

Daunomycinone serves as the aglycone core of the widely recognized anthracycline antibiotic, daunorubicin (B1662515). nih.gov This tetracyclic quinoid structure is fundamental to the chemical nature of its derivatives. nih.govresearchgate.net The molecule, with the chemical formula C21H18O8, consists of four fused rings labeled A, B, C, and D. nih.govtudublin.ie

The stereochemistry of daunomycinone is a crucial aspect of its structure. The IUPAC name, (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, specifies the absolute configuration at the chiral centers. nih.gov These stereocenters, located on the A ring, dictate the three-dimensional arrangement of the substituents and are essential for its interactions with biological macromolecules. The specific spatial orientation of the hydroxyl and acetyl groups is a defining characteristic of this aglycone.

The core structure of Daunomycinone is presented in the table below:

| Feature | Description |

| IUPAC Name | (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

| Molecular Formula | C21H18O8 |

| Molecular Weight | 398.4 g/mol |

| Core Structure | Tetracyclic quinone |

| Key Functional Groups | Acetyl group, Multiple hydroxyl groups, Methoxy (B1213986) group, Ketone groups |

| Chiral Centers | C7 and C9 |

| Absolute Configuration | 7S, 9S |

Isomeric Considerations and Positional Isomers of Daunomycinone Derivatives

The synthesis and modification of the daunomycinone scaffold can lead to a variety of isomers. These can include stereoisomers, where the spatial arrangement of atoms is different, and positional isomers, where functional groups are attached to different positions on the core structure. The naming "1-Demethyl Hydroxy Daunomycinone" implies specific modifications to the parent daunomycinone structure.

"1-Demethyl" indicates the removal of a methyl group from the 1-position. In the standard numbering of the tetracene ring system of daunomycinone, this would typically refer to the methoxy group at the 4-position, suggesting a "4-Demethyl" derivative. However, alternative numbering systems can exist, and without definitive structural data, the precise location must be confirmed. The term "Hydroxy" suggests the addition of a hydroxyl group. The position of this new hydroxyl group would need to be determined to distinguish it from other hydroxy-isomers.

The generation of isomers is a significant consideration during the chemical synthesis of daunomycinone derivatives. For instance, reactions can sometimes yield a mixture of regioisomers which require careful separation and characterization. researchgate.net The biological and chemical properties of these isomers can differ significantly. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization in Research

A combination of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation of novel daunomycinone derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are powerful tools for determining the precise structure of complex organic molecules. nih.govnih.gov

¹H NMR: Provides information about the chemical environment of hydrogen atoms, allowing for the determination of their connectivity and stereochemical relationships.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure and confirming the positions of substituents. nih.gov For this compound, HMBC would be particularly useful in confirming the location of the new hydroxyl group and the absence of the methyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. cdnsciencepub.com Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which can help to identify its substructures. nih.govresearchgate.netnih.govmdpi.com The fragmentation of the glycosidic bond is a characteristic feature in the mass spectra of related compounds like daunomycin. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in a molecule. tudublin.ienih.gov These techniques can be used to identify characteristic vibrations of the carbonyl groups, hydroxyl groups, and the aromatic rings of the daunomycinone core. tudublin.ie

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute stereochemistry of chiral centers. nih.govmdpi.comcityofhope.org

The table below summarizes the application of these techniques for the characterization of this compound:

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Chemical shift and coupling constants of protons, stereochemistry |

| ¹³C NMR | Number and type of carbon environments |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural motifs |

| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, C=O) |

| Raman Spectroscopy | Vibrational modes of the molecule, complementary to FT-IR |

| X-ray Crystallography | Definitive 3D molecular structure and absolute stereochemistry |

Molecular Mechanisms of Action of 1 Demethyl Hydroxy Daunomycinone and Analogs

Deoxyribonucleic Acid (DNA) Intercalation and Binding Dynamics

A primary mechanism of action for anthracyclines is their ability to insert themselves into the DNA double helix, a process known as intercalation. nih.gov This physical interaction disrupts the normal function and metabolism of DNA, leading to cytotoxic effects. The process begins with the drug binding to the DNA's minor groove, followed by the insertion of its planar chromophore region between adjacent base pairs. researchgate.net

The interaction between anthracyclines and DNA has been extensively studied using a variety of biophysical techniques to elucidate the thermodynamics, kinetics, and structural details of the binding process. nih.gov These investigations provide a foundational understanding of how 1-Demethyl Hydroxy Daunomycinone (B1669838) and its analogs engage their primary cellular target.

Thermodynamic Analysis: Techniques like isothermal titration calorimetry (ITC) have been employed to dissect the thermodynamics of the Daunomycin-DNA interaction. nih.gov These studies reveal that the binding free energy becomes more favorable as the temperature increases, an effect driven by binding entropy. nih.gov The electrostatic interaction involving the amine group on the sugar moiety of the parent compound, Daunomycin, is a key contributor to the binding process. nih.gov

Molecular Dynamics Simulations: Advanced computational methods, such as atomic-scale molecular dynamics and free energy calculations, have modeled the intercalation pathway. These simulations confirm a multi-step process where Daunomycin first associates with the minor groove of the DNA before the chromophore intercalates between the base pairs. researchgate.net

Single-Molecule Studies: Using single-molecule techniques like magnetic tweezers, researchers have quantified the binding parameters for related compounds. For the anthraquinone (B42736) mitoxantrone, these studies estimated an equilibrium constant of association (Ka) of approximately 1 × 10^5 M^-1 and a binding site size of about 2.5 base pairs. researchgate.net

The following table summarizes the key biophysical findings for the interaction of Daunomycin, a close analog of 1-Demethyl Hydroxy Daunomycinone, with DNA.

| Biophysical Aspect | Finding for Daunomycin/Analogs | Source |

| Primary Binding Mode | Intercalation into the DNA double helix | nih.gov |

| Initial Interaction Site | Minor groove of DNA | researchgate.net |

| Thermodynamic Driver | Favorable binding entropy, especially at higher temperatures | nih.gov |

| Key Structural Feature | Electrostatic interaction from the amine group on the sugar moiety | nih.gov |

| Sequence Preference | Binds preferentially to certain sites along the DNA lattice | nih.gov |

The act of intercalation fundamentally alters the local and global structure of the DNA molecule. By inserting itself between base pairs, the drug forces the DNA helix to unwind and lengthen, which has significant downstream consequences for DNA-dependent processes.

Once a molecule like Daunomycin intercalates, it pushes the DNA bases apart, leading to a change in the DNA's three-dimensional structure. nih.gov This distortion directly affects the binding sites for DNA-associated proteins, such as histones. nih.gov For instance, the altered DNA conformation reduces the binding affinity of histone H1, potentially leading to its dissociation and the disruption of higher-order chromatin structures. nih.gov Studies with related intercalators have quantified the extent of this structural change, showing an unwinding of the DNA helix by approximately 16 degrees per bound molecule. researchgate.net This unwinding and alteration of DNA topology interfere with the critical processes of replication and transcription.

Interaction with Other Cellular Macromolecules and Enzymes

The biological activity of this compound and its analogs is not limited to DNA intercalation and Topo II poisoning. These compounds also interfere with the function of other essential enzymes, primarily by altering the DNA template they rely on.

Daunomycin is a known inhibitor of both DNA and RNA synthesis. nih.gov This inhibition is not caused by a direct interaction with the polymerase enzymes themselves. Instead, it is a consequence of the drug's binding to the DNA template. nih.gov The presence of the intercalated drug creates steric hindrance and alters the DNA structure, which in turn reduces the template's accessibility and functionality for polymerases. nih.govnih.gov

RNA Polymerase: Daunomycin-bound DNA interferes with the binding of RNA polymerase and inhibits both the initiation of transcription and the elongation of nascent RNA chains. nih.govnih.gov In isolated systems, using Daunomycin-treated DNA as a template reduced RNA polymerase activity to approximately half of the control. nih.gov

DNA Polymerase: The effect on DNA polymerase is even more pronounced. Studies using drug-treated DNA templates showed that DNA polymerase activity was reduced to just one-fifth of the control activity. nih.gov

| Enzyme | Mechanism of Inhibition | Observed Activity Reduction | Source |

| RNA Polymerase | Loss of template activity due to Daunomycin intercalation | Reduced to ~50% of control | nih.gov |

| DNA Polymerase | Loss of template activity due to Daunomycin intercalation | Reduced to ~20% of control | nih.gov |

The profound effect of anthracyclines on DNA structure can have cascading effects on other cellular processes and macromolecules. While Topo II is the most prominent enzyme target, the disruption of chromatin architecture and DNA integrity can influence other enzymatic pathways.

One significant interaction is with histone proteins. The Daunomycin-induced alteration of DNA conformation can decrease the binding affinity of linker histone H1. nih.gov This leads to the dissociation of H1 from chromatin, disrupting its higher-order structure and potentially impacting the regulation of gene expression and other DNA-dependent processes. nih.gov

Furthermore, the DNA damage caused by Topo II poisoning can activate cellular damage-sensing pathways. For example, Daunorubicin (B1662515) has been shown to trigger an innate immune response through the activation of the enzyme cyclic GMP-AMP synthetase (cGAS). nih.gov This occurs when the damaged DNA is recognized by cGAS, initiating a signaling cascade. While this is an indirect effect, it demonstrates how the drug's primary actions can lead to the modulation of other enzymatic systems. nih.gov

Interaction with Lipid Membranes and Phospholipids (B1166683) (Focus on molecular aspects)

The interaction of this compound and its parent anthracycline analogs with cellular membranes, particularly lipid bilayers, is a critical aspect of their molecular mechanism. These interactions are governed by the physicochemical properties of both the drug and the lipid components of the membrane, influencing drug transport, accumulation, and ultimately, cytotoxicity.

Research on anthracyclines, such as daunorubicin, demonstrates a significant affinity for specific phospholipids within the membrane. nih.gov A key interaction occurs with cardiolipin, a phospholipid found almost exclusively in the inner mitochondrial membrane. nih.govjacc.org Anthracyclines are known to form strong, often irreversible complexes with cardiolipin. nih.gov This binding is driven by electrostatic interactions between the positively charged amino group of the daunosamine (B1196630) sugar on the anthracycline and the negatively charged phosphate (B84403) groups of cardiolipin. nih.gov This high-affinity binding leads to the preferential accumulation of these compounds within mitochondria. nih.gov

The physical state and composition of the lipid bilayer significantly modulate the extent and nature of this interaction. nih.gov Studies using model membranes have revealed that the ability of anthracyclines to penetrate the lipid bilayer is dependent on the molecular packing of the lipids. For instance, the penetration of daunomycin into dipalmitoylphosphatidylcholine bilayers increases significantly when the hydrocarbon chains of the lipids melt at the main transition temperature, allowing for deeper insertion of the drug into the membrane. nih.gov

The presence of other lipids, such as cholesterol, also influences drug-membrane interactions. Cholesterol has been shown to inhibit the incorporation of anthracyclines into the nonpolar, hydrophobic regions of the bilayer in a concentration-dependent manner. nih.gov Conversely, the presence of negatively charged lipids can counteract this inhibitory effect, facilitating deeper penetration of the drug into the membrane. nih.gov These molecular interactions highlight how the specific lipid environment of different cellular and organellar membranes can dictate the localization and concentration of anthracycline compounds.

Factors Influencing Anthracycline-Lipid Membrane Interactions

| Factor | Molecular Aspect of Interaction | Reference |

|---|---|---|

| Cardiolipin Affinity | Strong, irreversible complex formation via electrostatic interactions between the drug's amino sugar and cardiolipin's phosphate groups, leading to mitochondrial accumulation. | nih.govnih.gov |

| Lipid Physical State | Increased drug penetration into the bilayer occurs with the melting of lipid hydrocarbon chains (at the main transition temperature), indicating dependence on membrane fluidity. | nih.gov |

| Cholesterol Content | Inhibits the incorporation of the drug into the apolar regions of the membrane in a concentration-dependent manner. | nih.gov |

| Anionic Lipids | The presence of negatively charged lipids can prevent the inhibitory effect of cholesterol, allowing deeper drug penetration. | nih.gov |

Generation of Reactive Oxygen Species (ROS) and Oxidative DNA Damage (Mechanistic Pathways)

A central mechanism of action for this compound and related anthracyclines is the generation of reactive oxygen species (ROS), which leads to significant oxidative stress and damage to cellular macromolecules, including DNA. frontiersin.orgresearchgate.net This process is primarily initiated by the redox cycling of the quinone moiety present in the anthracycline's tetracyclic structure. researchgate.net

The generation of ROS by anthracyclines can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Pathways: Inside the cell, the anthracycline quinone can be reduced to a semiquinone free radical. researchgate.net This one-electron reduction is catalyzed by various flavin-dependent reductases, such as:

Mitochondrial NADH dehydrogenase (Complex I of the electron transport chain) researchgate.netnih.gov

NADPH-cytochrome P450 reductase nih.gov

Nitric oxide synthases (NOSs) frontiersin.org

In an oxygen-rich environment, this highly unstable semiquinone radical rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide (B77818) anion radical (O₂•⁻). researchgate.net This futile cycle can repeat, leading to the continuous production of superoxide radicals as long as the drug and reducing cofactors like NADPH are present. researchgate.netnih.gov

The superoxide anion is the primary ROS generated, but it serves as a precursor to other, more potent ROS. nih.gov Superoxide dismutase (SOD) can convert O₂•⁻ into hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron (Fe²⁺), which can be released from cellular stores by anthracyclines, H₂O₂ can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.govnih.gov

Oxidative DNA Damage: The ROS generated, particularly the hydroxyl radical, can inflict severe damage on DNA. mdpi.com The •OH radical is highly reactive and can attack all components of DNA, including the deoxyribose sugar backbone and the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com This leads to a variety of DNA lesions:

Base Modifications: Oxidation of DNA bases results in products like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), which is a highly mutagenic lesion. mdpi.comnih.gov Other damaged bases include 5-hydroxymethyl-uracil. researchgate.net

DNA Strand Breaks: Attacks on the deoxyribose sugar can cause both single-strand breaks (SSBs) and double-strand breaks (DSBs). mdpi.comresearchgate.net

Abasic Sites: The oxidative damage can lead to the loss of a base, creating an apurinic/apyrimidinic (AP) site. researchgate.net

This cascade of ROS generation and subsequent oxidative DNA damage contributes significantly to the biological activity of these compounds. The accumulation of these DNA lesions can disrupt DNA replication and transcription and trigger cell death pathways. researchgate.net

Mechanisms of ROS Generation and Oxidative DNA Damage by Anthracyclines

| Process | Key Mediators/Pathways | Resulting Species/Damage | Reference |

|---|---|---|---|

| ROS Generation | Redox Cycling of Quinone Moiety: Catalyzed by enzymes like NADH dehydrogenase (Complex I), NADPH-cytochrome P450 reductase, and NOSs. | Semiquinone radical, Superoxide anion (O₂•⁻) | frontiersin.orgresearchgate.netnih.gov |

| Dismutation: Action of Superoxide Dismutase (SOD) on superoxide. | Hydrogen Peroxide (H₂O₂) | nih.gov | |

| Fenton Reaction: H₂O₂ reacts with transition metals (e.g., Fe²⁺). | Hydroxyl Radical (•OH) | nih.gov | |

| Oxidative DNA Damage | Base Oxidation: Direct attack by •OH on purine and pyrimidine bases. | 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), 5-hydroxymethyl-uracil | mdpi.comresearchgate.net |

| Sugar Damage: Attack by •OH on the deoxyribose backbone. | Single-Strand Breaks (SSBs), Double-Strand Breaks (DSBs) | researchgate.net | |

| Base Loss: Instability of damaged bases leading to cleavage of the N-glycosidic bond. | Apurinic/Apyrimidinic (AP) Sites | researchgate.net |

Structure Activity Relationships Sar of Daunomycinone Derivatives

Impact of Hydroxyl Group Modifications on Biological Activity

The presence and position of hydroxyl (-OH) groups on the anthracycline skeleton are critical determinants of biological activity.

The hydroxyl groups at positions C-6 and C-11, along with the quinone oxygen at C-5, are key sites for metal ion chelation, such as with iron. nih.gov This interaction is believed to play a role in the generation of reactive oxygen species, contributing to the cytotoxic effects of these compounds. Specifically, the quinone group at position five and the hydroxy group at position six on the aglycone part of daunorubicin (B1662515) act as binding sites for iron by donating electrons. nih.gov While direct studies on the C-1 hydroxyl group of 1-Demethyl Hydroxy Daunomycinone (B1669838) are limited, the general importance of phenolic hydroxyl groups in the bioactivity of anthraquinones is well-established. For instance, in other anthraquinone (B42736) structures, the presence of phenolic hydroxyl groups can significantly increase inhibitory activity against biofilm adhesion. frontiersin.org

The hydroxyl groups at C-4 and C-6 play a crucial role in the biological activity of daunomycinone derivatives. The C-6 hydroxyl group, as mentioned, is involved in iron chelation. nih.gov The C-4 hydroxyl group, along with other substituents, influences the molecule's interaction with its biological targets. Studies on various anthraquinones have shown that the presence of hydroxyl groups at specific positions, such as C-2 and C-4 in some systems, can lead to a significant increase in bioactivity. frontiersin.org Conversely, the absence of these hydroxyl groups or the addition of hydroxyl groups at other positions can lead to a marked decrease in inhibitory activity. frontiersin.org In the context of 3-deoxy-d-manno-2-octulosonic acid (Kdo) donors, protection of the C-4 hydroxyl group was found to influence the reactivity of the donor molecule, indicating the importance of this position in chemical transformations and potentially in biological interactions. nih.gov

Influence of Aliphatic Side Chains at C-9

The nature of the aliphatic side chain at the C-9 position of the aglycone has a profound impact on the biological activity of daunomycinone derivatives. Anthracyclines establish hydrogen bonding between the hydroxyl group on the C-9 position of the aglycone moiety and specific base pairs in DNA. nih.gov This interaction is fundamental to their mechanism of action, which involves DNA intercalation and the inhibition of DNA replication and transcription. nih.gov The presence of a hydroxyl group on the side chain is also important for the molecule's interaction with iron and subsequent redox cycling. nih.gov

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the molecular interactions of daunomycinone derivatives. For example, the stereospecific reduction of a keto group to a hydroxyl group can significantly alter the biological properties of the molecule. wikipedia.org The spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety in epirubicin, an epimer of doxorubicin (B1662922), is thought to be responsible for its faster elimination and reduced toxicity compared to doxorubicin. wikipedia.org The synthesis of specific anomers (alpha and beta) of daunorubicin derivatives has shown that both can be biologically active, with the alpha anomers often displaying notable activity in experimental tumor models. nih.gov

Relationship between Aglycone Structure and Glycoside Potency

Data Tables

Table 1: Impact of Hydroxyl Group Position on Anthraquinone Bioactivity

| Compound Feature | Observation | Reference |

| Presence of phenolic -OH at positions 2 and 4 | Increased biofilm adhesion inhibition activity. | frontiersin.org |

| Absence of -OH at positions 2 and 4 | Reduced bioactivity. | frontiersin.org |

| Addition of -OH at positions 5, 6, and 8 | 10-fold to 100-fold decline in inhibitory activity. | frontiersin.org |

| -OH at C-6 | Acts as a binding site for iron. | nih.gov |

Table 2: Key Molecular Interactions of Daunomycinone Derivatives

| Structural Moiety | Interaction | Biological Consequence | Reference |

| Aglycone | Intercalates between DNA base pairs. | Inhibition of DNA transcription and replication. | nih.gov |

| C-9 Hydroxyl Group | Forms hydrogen bonds with guanine (B1146940) in DNA. | Stabilizes drug-DNA complex. | nih.gov |

| Sugar Moiety | Sits in the minor groove of DNA. | Contributes to binding affinity. | nih.gov |

| C-5 Quinone and C-6 Hydroxyl | Chelation of iron ions. | Generation of reactive oxygen species. | nih.gov |

Preclinical in Vitro Research and Biological Models

Advanced Cell-Based Assays for Mechanistic Studies

To fulfill the request, verifiable scientific studies focusing specifically on "1-Demethyl Hydroxy Daunomycinone" would be required.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Demethyl Hydroxy Daunomycinone, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves regioselective demethylation of daunomycinone derivatives using enzymatic or chemical methods. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential for identifying the absence of the 1-methyl group and verifying hydroxylation patterns. High-performance liquid chromatography (HPLC) with reverse-phase (RP) columns, as described for daunomycinone derivatives, ensures purity and separation from byproducts . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How does the absence of the 1-methyl group influence the compound’s interaction with biological targets compared to daunomycinone?

- Methodological Answer : Comparative studies using cytotoxicity assays (e.g., IC50 determinations in cancer cell lines) and DNA-binding affinity measurements (via fluorescence quenching or gel electrophoresis) are critical. Structural modifications like demethylation may alter intercalation efficiency or topoisomerase II inhibition. Researchers should cross-reference anthracycline structure-activity relationship (SAR) databases and validate findings using in vitro enzymatic assays, such as those assessing substrate specificity for cytochrome P-450 enzymes involved in anthracycline metabolism .

Q. What standardized protocols exist for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended for high sensitivity and specificity. Calibration curves should be validated against certified reference materials (CRMs) sourced from reputable providers. Sample preparation must include protein precipitation (e.g., acetonitrile) and solid-phase extraction (SPE) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers optimize enzymatic demethylation yields for this compound synthesis, given substrate specificity challenges?

- Methodological Answer : Enzyme engineering (e.g., directed evolution of P-450 monooxygenases like DoxA) can broaden substrate acceptance. Kinetic studies (Km/Vmax) under varying pH and temperature conditions should guide reaction optimization. Co-expression of redox partners (e.g., ferredoxin reductases) in heterologous hosts like Streptomyces lividans may enhance catalytic efficiency . Parallel small-scale bioreactor trials with Design of Experiments (DoE) frameworks can identify critical parameters .

Q. What experimental approaches resolve contradictions in reported stability profiles of this compound under physiological pH conditions?

- Methodological Answer : Accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for hydrolytic stress) paired with HPLC-UV monitoring can pinpoint degradation pathways. Comparative kinetic analysis (Arrhenius plots) under controlled temperature and pH, alongside computational modeling (DFT for hydrolysis transition states), helps reconcile discrepancies. Researchers must document buffer composition and ionic strength, as these are often confounding variables .

Q. How can metabolic fate studies of this compound be designed to elucidate novel bioactivation or detoxification pathways?

- Methodological Answer : Radiolabeled (e.g., ¹⁴C) compound tracing in hepatocyte models or microsomal incubations identifies metabolites. High-resolution mass spectrometry (HRMS) and NMR structural elucidation of metabolites should follow. Hypothesis-driven CRISPR-Cas9 knockout of candidate enzymes (e.g., AKR1C3 for carbonyl reduction) validates pathway contributions. Cross-referencing genomic databases (e.g., NCBI BLAST for homologs) ensures biological relevance .

Methodological Frameworks

- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in anthracycline pharmacology .

- Conflict Resolution : Use systematic reviews (PRISMA guidelines) to aggregate disparate stability data, followed by meta-regression to assess study heterogeneity (e.g., pH ranges, assay methodologies) .

- Experimental Reproducibility : Adopt protocols from primary literature on daunomycinone biosynthesis, ensuring step-by-step replication with explicit documentation of deviations (e.g., fermentation media composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.